
4-(6-Chloro-9h-purin-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-9H-purin-9-yl)phenol is a chemical compound with the molecular formula C11H7ClN4O It is characterized by the presence of a phenol group attached to a purine ring that is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol typically involves the reaction of 6-chloropurine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-9H-purin-9-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
4-(6-Chloro-9H-purin-9-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-9H-purin-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the purine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-chloro-9H-purin-9-yl)acetate: Similar purine structure with an ethyl acetate group.
(4-((6-Chloro-9H-purin-9-yl)methyl)-phenyl)boronic acid: Contains a boronic acid group attached to the purine ring.
Uniqueness
4-(6-Chloro-9H-purin-9-yl)phenol is unique due to the presence of both a phenol group and a chlorine-substituted purine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
21268-12-2 |
|---|---|
Molecular Formula |
C11H7ClN4O |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
4-(6-chloropurin-9-yl)phenol |
InChI |
InChI=1S/C11H7ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H |
InChI Key |
DRFFHRSYCFYMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
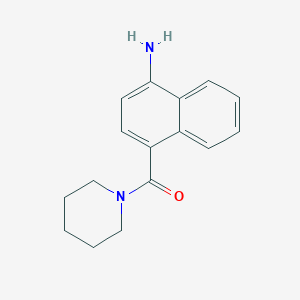
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
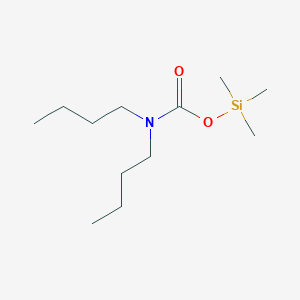
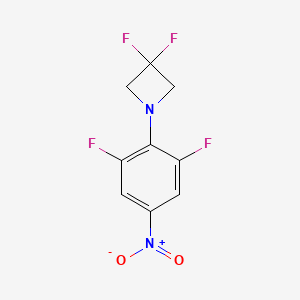
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
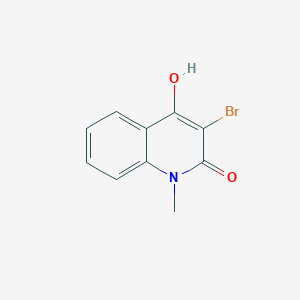
![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)

![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)
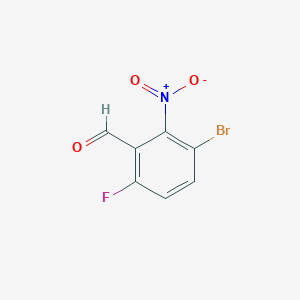

![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)
